molecular formula C8H10S B3025575 3,5-Dimethylthiophenol CAS No. 38360-81-5

3,5-Dimethylthiophenol

Cat. No.: B3025575
CAS No.: 38360-81-5
M. Wt: 138.23 g/mol
InChI Key: CESBAYSBPMVAEI-UHFFFAOYSA-N
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Description

3,5-Dimethylthiophenol, also known as 3,5-dimethylbenzenethiol, is an organic compound with the molecular formula C₈H₁₀S. It is a derivative of benzenethiol, where two methyl groups are substituted at the 3rd and 5th positions of the benzene ring. This compound is known for its distinct sulfurous odor and is used in various chemical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

3,5-Dimethylthiophenol can be synthesized through several methods. One common approach involves the reaction of 3,5-dimethylphenol with thiourea in the presence of hydrochloric acid, followed by hydrolysis to yield the desired thiophenol . Another method involves the reaction of 3,5-dimethylbenzyl chloride with sodium hydrosulfide under basic conditions .

Industrial Production Methods

Industrial production of this compound typically involves the catalytic hydrogenation of 3,5-dimethylbenzenesulfonyl chloride. This process is carried out under high pressure and temperature, using a suitable catalyst such as palladium on carbon .

Chemical Reactions Analysis

Types of Reactions

3,5-Dimethylthiophenol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride.

    Substitution: Various nucleophiles like halides or amines.

Major Products Formed

Mechanism of Action

The mechanism of action of 3,5-dimethylthiophenol involves its interaction with various molecular targets. The thiol group can form covalent bonds with electrophilic centers in proteins and enzymes, leading to inhibition or activation of their functions. This interaction can affect various biochemical pathways, including those involved in oxidative stress and cellular signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-Dimethylthiophenol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of two methyl groups at the 3rd and 5th positions enhances its reactivity and makes it a valuable intermediate in organic synthesis .

Biological Activity

3,5-Dimethylthiophenol (C8H10S), also known as 5-Mercapto-m-xylene, is an organic compound with notable biological activities. This article explores its biochemical properties, mechanisms of action, and potential applications based on diverse research findings.

  • Molecular Formula : C8H10S
  • Molecular Weight : 138.23 g/mol
  • Physical State : Clear yellow liquid
  • Melting Point : Estimated at -30°C
  • Boiling Point : 127.5°C at 50 mmHg
  • Density : 1.015 g/mL at 25°C

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The compound can modulate the activity of these targets through binding interactions, leading to alterations in cellular pathways and physiological responses. Specific pathways influenced by this compound have yet to be fully elucidated but are believed to involve antioxidant and antimicrobial mechanisms .

Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant properties. Antioxidants are crucial in neutralizing free radicals, thereby preventing oxidative stress and cellular damage. Studies have shown that this compound can effectively scavenge reactive oxygen species (ROS), contributing to its protective effects against oxidative damage in cells .

Antimicrobial Activity

The antimicrobial potential of this compound has been explored against various pathogens. It has demonstrated efficacy against both Gram-positive and Gram-negative bacteria, including strains of Pseudomonas aeruginosa and Escherichia coli. The minimum inhibitory concentration (MIC) values indicate potent activity, making it a candidate for further development as an antimicrobial agent .

Case Studies

  • Antioxidant Activity Assessment
    • A study evaluated the antioxidant capacity of this compound using various assays, including DPPH and ABTS radical scavenging tests. Results indicated a strong ability to reduce oxidative stress markers in vitro.
  • Antimicrobial Efficacy
    • In a comparative study, this compound was tested against common pathogens. It exhibited an MIC value of 0.21 μM against Pseudomonas aeruginosa, showcasing its potential as a therapeutic agent .

Comparative Analysis with Similar Compounds

Compound NameAntioxidant ActivityAntimicrobial ActivityNotable Features
This compoundHighEffectiveStrong ROS scavenging ability
4-n-Butoxy-3,5-dimethylphenolModerateModerateDifferent functional group
4-n-Butoxy-3,5-dimethylbenzenethiolLowLowLess effective than thiophenol

Properties

IUPAC Name

3,5-dimethylbenzenethiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10S/c1-6-3-7(2)5-8(9)4-6/h3-5,9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CESBAYSBPMVAEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)S)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3068093
Record name Benzenethiol, 3,5-dimethyl-
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Molecular Weight

138.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38360-81-5, 25550-52-1
Record name 3,5-Dimethylbenzenethiol
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Record name Xylenethiol, mixed isomers
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Record name 3,5-Xylenethiol
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Record name Benzenethiol, 3,5-dimethyl-
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Record name Benzenethiol, 3,5-dimethyl-
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Record name 3,5-dimethylbenzenethiol
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Record name 3,5-XYLENETHIOL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,5-Dimethylthiophenol
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3,5-Dimethylthiophenol
Reactant of Route 5
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Reactant of Route 6
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